2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride
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Overview
Description
“2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride” is a compound with the CAS Number: 166331-05-1 . It has a molecular weight of 242.1 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius . The IUPAC name for this compound is 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-4-6(10-3-9-4)2-5(8)7(11)12;;/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .Scientific Research Applications
Corrosion Inhibition
Amino acid-based corrosion inhibitors, including derivatives similar to 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid, have shown potential in preventing corrosion in mild steel. These inhibitors work by forming protective layers on the metal surface, as demonstrated through electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
Antimicrobial Properties
Imidazole analogs, closely related to 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid, have exhibited antimicrobial activity against various pathogenic fungi and bacteria. This includes potent activity against Candida albicans and Pseudomonas aeruginosa, indicating their potential in medical applications (Dahiya, 2008).
Synthesis of Pyrazoles
Compounds like 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid are used in the synthesis of pyrazoles, which are important in medicinal chemistry for their potential biological activity. These syntheses often involve multi-component reactions under environmentally friendly conditions (Moosavi‐Zare et al., 2013).
Food and Organism Research
In food science and organism research, derivatives of 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid are studied for their presence and formation in various processes. These compounds are known to form in foods during processing and have been linked to complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).
Antitumor Properties
Certain derivatives of 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid have been studied for their antitumor properties. These compounds have shown the ability to inhibit protein synthesis in cell cultures, indicating potential as therapeutic agents in cancer treatment (Colson et al., 1992).
Polymer Modification
These compounds also find applications in polymer science, where they are used to modify the properties of hydrogels. The incorporation of amino acid derivatives into polyvinyl alcohol/acrylic acid hydrogels enhances their thermal stability and antibacterial activity, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the imidazole ring in en300-26664305, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share structural similarities with en300-26664305, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar to en300-26664305, are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with en300-26664305, have been found to possess various biological activities, suggesting that en300-26664305 may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, like EN300-26664305, play a significant role in cell biology . They are important types of molecules and natural products that interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that indole derivatives, which are structurally similar to EN300-26664305, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation.
Dosage Effects in Animal Models
It is known that high doses of anticancer drugs, which include certain indole derivatives, can lead to severe toxicities .
Metabolic Pathways
It is known that imidazolepropionic acid, a product of histidine metabolism, may involve oxidation or transamination . This suggests that EN300-26664305 could potentially interact with enzymes or cofactors involved in similar metabolic pathways.
Properties
IUPAC Name |
2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-6(10-3-9-4)2-5(8)7(11)12;;/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXTBSSUROATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166331-05-1 |
Source
|
Record name | 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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